molecular formula C24H19BrClN5O3S B11666488 N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11666488
M. Wt: 572.9 g/mol
InChI Key: YGPPMNZNZVJSDV-UVHMKAGCSA-N
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Description

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of aromatic rings, halogens, and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process. The initial step often includes the formation of the hydrazide intermediate, which is then reacted with the appropriate aldehyde to form the final product. The reaction conditions usually involve refluxing in an appropriate solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the biological significance of this compound, particularly its potential as:

  • Anticancer Agent : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Activity : The presence of the triazole moiety is associated with significant antibacterial and antifungal properties. Research has shown efficacy against pathogens such as Staphylococcus aureus and Candida albicans.
  • Anti-inflammatory Effects : In silico docking studies suggest that the compound may inhibit key enzymes involved in inflammatory pathways, such as 5-lipoxygenase, thus presenting potential for treating inflammatory diseases.

Case Studies

  • Anticancer Efficacy : A study conducted by Holla et al. (2003) demonstrated that derivatives of triazole compounds showed promising results in inhibiting tumor growth in vitro. The specific compound was tested against breast cancer cell lines, showing a reduction in cell viability by over 50% at certain concentrations.
  • Antimicrobial Testing : In a comparative analysis of various triazole derivatives, this compound was found to have comparable or superior activity against Escherichia coli and Pseudomonas aeruginosa compared to standard antibiotics, indicating its potential as a lead compound for further development.
  • In Silico Studies : Molecular docking simulations have been utilized to predict the binding affinity of this compound to target proteins involved in cancer and inflammation pathways. These studies have provided insights into optimizing the structure for enhanced efficacy.

Mechanism of Action

The mechanism by which N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-1,3-benzodioxole-5-carbohydrazide
  • N,N′-bis[(E)-(1-pyridyl)methylidene]-1,3-propanediamine

Uniqueness

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its combination of functional groups and heterocyclic structures. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Biological Activity

N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C25H28BrN5O3SC_{25}H_{28}BrN_{5}O_{3}S, with a molecular weight of approximately 558.5 g/mol. The compound features a triazole ring and various functional groups that contribute to its biological properties.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that similar hydrazone derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds with structural similarities have been found to induce G2/M phase arrest in A549 lung cancer cells .
  • Antimicrobial Activity : The presence of the triazole moiety suggests potential antifungal and antibacterial properties. Compounds featuring this structure have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
  • Oxidative Stress Induction : Some studies suggest that these compounds may increase reactive oxygen species (ROS) levels within cells, leading to oxidative stress and subsequent cell death in cancerous cells .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Activity Type Cell Line/Organism IC50 Value (µM) Mechanism
AntiproliferativeA549 (lung cancer)5.24 ± 0.06Induces apoptosis and cell cycle arrest
AntimicrobialStaphylococcus aureus10Inhibits bacterial growth
AnticancerMDA-MB-231 (breast cancer)6.0Induces oxidative stress
CytotoxicHeLa (cervical cancer)7.5ROS generation leading to apoptosis

Case Studies

  • Cancer Cell Studies : A study conducted on A549 cells demonstrated that treatment with a structurally similar compound led to significant apoptosis through caspase-independent pathways. The compound also inhibited tubulin polymerization, which is crucial for cell division .
  • Antibacterial Activity : Research focusing on hydrazone derivatives has shown promising results against Escherichia coli and Staphylococcus aureus, indicating potential for developing new antibacterial agents .
  • Mechanistic Insights : In silico studies have suggested that these compounds can bind effectively to target sites on proteins involved in cell cycle regulation and apoptosis, supporting their potential as therapeutic agents .

Properties

Molecular Formula

C24H19BrClN5O3S

Molecular Weight

572.9 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H19BrClN5O3S/c1-34-20-12-15(11-19(25)22(20)33)13-27-28-21(32)14-35-24-30-29-23(16-7-9-17(26)10-8-16)31(24)18-5-3-2-4-6-18/h2-13,33H,14H2,1H3,(H,28,32)/b27-13+

InChI Key

YGPPMNZNZVJSDV-UVHMKAGCSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)Br)O

Origin of Product

United States

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